Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Overview
Description
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyridine and is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of m-nitrobenzaldehyde with ethyl chloroacetate in the presence of piperidine and glacial acetic acid. The reaction is carried out in benzene, and the water generated during the reaction is continuously removed using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents and is investigated for its therapeutic potential.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid
- Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate
- Methyl 1-methyl-1,2-dihydropyridine-3-carboxylate
Uniqueness
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific structure and reactivity, which make it suitable for various applications in organic synthesis and pharmaceuticals. Its ability to undergo multiple types of chemical reactions and form diverse products further enhances its versatility .
Biological Activity
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (also known as Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₈H₉NO₃ |
Molecular Weight | 167.16 g/mol |
CAS Number | 20845-23-2 |
Purity | ≥97% |
Appearance | Light yellow to yellow solid |
This compound is classified as a small molecule with a high solubility profile, making it suitable for various biological applications.
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
1. Antitumor Activity
Studies have indicated that derivatives of dihydropyridine compounds can inhibit cancer cell proliferation. For instance, certain modifications to the dihydropyridine structure have shown promising results in reducing tumor growth in vitro and in vivo models. The mechanism involves the induction of apoptosis in cancer cells and inhibition of angiogenesis .
2. Antibacterial Properties
The compound has also been evaluated for its antibacterial effects against various strains of bacteria. It was noted that this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .
3. Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation and alleviate symptoms associated with inflammatory diseases .
Case Studies
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their effects on human cancer cell lines. The results demonstrated that specific derivatives inhibited cell growth by over 50% compared to controls, suggesting a strong potential for development as an anticancer agent .
Case Study 2: Antibacterial Screening
A comprehensive screening of this compound against common pathogenic bacteria revealed a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Staphylococcus aureus. This case highlights its potential as a lead compound for antibiotic development .
Research Findings
Recent studies have further elucidated the structure–activity relationship (SAR) of this compound:
- Structural Modifications : Variations in substituents on the pyridine ring significantly influence biological activity. For example, introducing electron-withdrawing groups enhances antitumor activity.
- Mechanistic Insights : Research indicates that the compound may exert its effects through modulation of specific signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway .
- Bioavailability and Pharmacokinetics : The compound's favorable bioavailability profile suggests it could be effectively absorbed when administered orally or intravenously, making it a viable candidate for drug formulation .
Properties
IUPAC Name |
methyl 1-methyl-2-oxopyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-4-3-6(5-7(9)10)8(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKRJZUSDCFNHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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